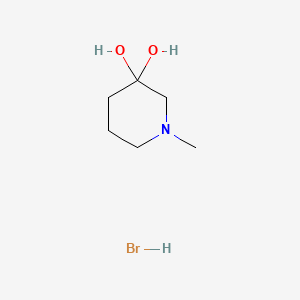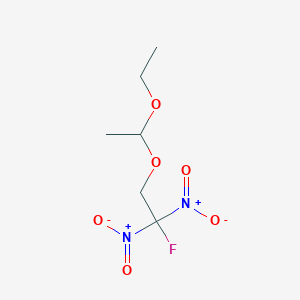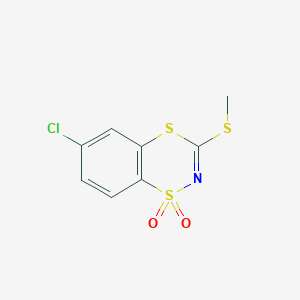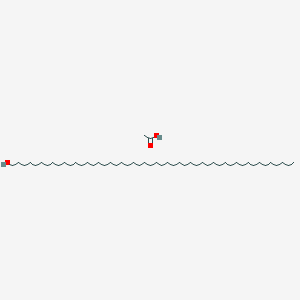
Acetic acid;pentacontan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid; pentacontan-1-ol is a compound that combines the properties of acetic acid, a simple carboxylic acid, and pentacontan-1-ol, a long-chain alcohol. Acetic acid is known for its pungent smell and is commonly found in vinegar, while pentacontan-1-ol is a long-chain alcohol with fifty carbon atoms. This compound is of interest due to its unique combination of functional groups, which can lead to diverse chemical behaviors and applications.
Synthetic Routes and Reaction Conditions:
Esterification: One common method to synthesize acetic acid; pentacontan-1-ol is through esterification. This involves reacting acetic acid with pentacontan-1-ol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating to facilitate the formation of the ester bond.
Industrial Production: Industrially, the production of acetic acid; pentacontan-1-ol can involve the use of acetic anhydride and pentacontan-1-ol. This method is efficient and can be scaled up for large-scale production.
Types of Reactions:
Oxidation: Pentacontan-1-ol can undergo oxidation reactions to form pentacontanoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Acetic acid can be reduced to ethanol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in pentacontan-1-ol can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
Oxidation: Pentacontanoic acid.
Reduction: Ethanol.
Substitution: Pentacontan-1-chloride.
Aplicaciones Científicas De Investigación
Acetic acid; pentacontan-1-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study esterification and other reactions.
Biology: Investigated for its potential effects on cell membranes due to the long hydrophobic chain of pentacontan-1-ol.
Medicine: Explored for its antimicrobial properties, leveraging the acetic acid component.
Industry: Utilized in the production of specialty chemicals and as a surfactant in formulations.
Mecanismo De Acción
The mechanism of action of acetic acid; pentacontan-1-ol involves interactions at the molecular level:
Acetic Acid Component: Acts as a weak acid, donating protons in reactions and disrupting microbial cell walls.
Pentacontan-1-ol Component: The long hydrophobic chain can insert into lipid bilayers, affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
Acetic Acid; Hexadecan-1-ol: Similar ester with a shorter alcohol chain.
Acetic Acid; Octadecan-1-ol: Another ester with an intermediate-length alcohol chain.
Uniqueness:
Chain Length: The fifty-carbon chain of pentacontan-1-ol is significantly longer than those in similar compounds, leading to unique physical properties such as higher melting and boiling points.
Applications: The long chain length makes it particularly useful in applications requiring high hydrophobicity and stability.
This detailed article provides a comprehensive overview of acetic acid; pentacontan-1-ol, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
112515-71-6 |
|---|---|
Fórmula molecular |
C52H106O3 |
Peso molecular |
779.4 g/mol |
Nombre IUPAC |
acetic acid;pentacontan-1-ol |
InChI |
InChI=1S/C50H102O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49-50-51;1-2(3)4/h51H,2-50H2,1H3;1H3,(H,3,4) |
Clave InChI |
TXYPHKRWCXVAKW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


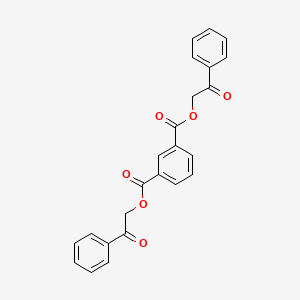
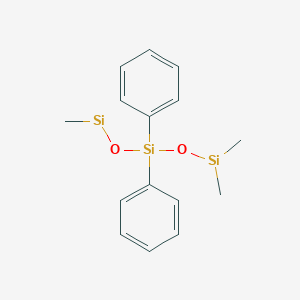
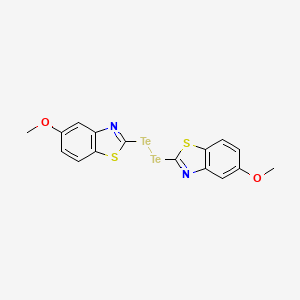
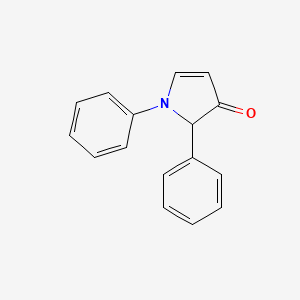

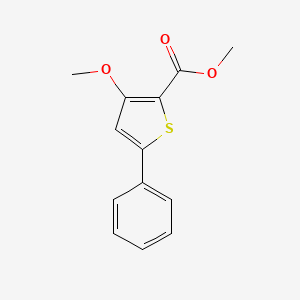
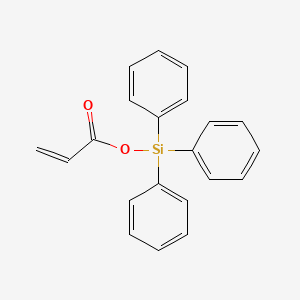
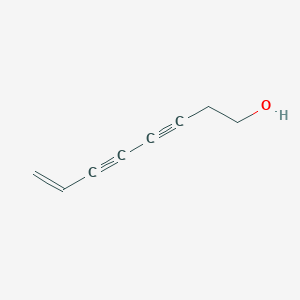
![2-(4-Methylphenyl)[1,3]selenazolo[5,4-b]pyridine](/img/structure/B14302253.png)

